![molecular formula C33H45N7O4 B14082295 tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate CAS No. 1941177-47-4](/img/structure/B14082295.png)
tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its intricate structure, which includes multiple functional groups such as piperazine, pyridine, and pyrimidine rings
準備方法
The synthesis of tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, including 2-butoxyvinyl, cyclopentyl, and piperazine derivatives.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts like palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
化学反応の分析
tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce specific functional groups.
科学的研究の応用
tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
類似化合物との比較
tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar piperazine and pyridine structure but lacks the complex pyrimidine ring system.
tert-Butyl 4-(6-(dimethylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate:
特性
CAS番号 |
1941177-47-4 |
|---|---|
分子式 |
C33H45N7O4 |
分子量 |
603.8 g/mol |
IUPAC名 |
tert-butyl 4-[6-[[6-(2-butoxyethenyl)-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C33H45N7O4/c1-6-7-19-43-20-14-26-23(2)27-22-35-31(37-29(27)40(30(26)41)24-10-8-9-11-24)36-28-13-12-25(21-34-28)38-15-17-39(18-16-38)32(42)44-33(3,4)5/h12-14,20-22,24H,6-11,15-19H2,1-5H3,(H,34,35,36,37) |
InChIキー |
FQWNKZOYZXUWOL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC=CC1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate](/img/structure/B14082217.png)
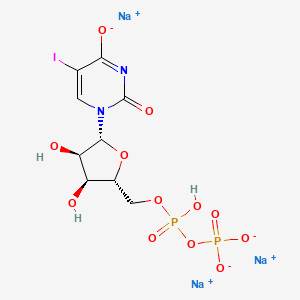


![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)
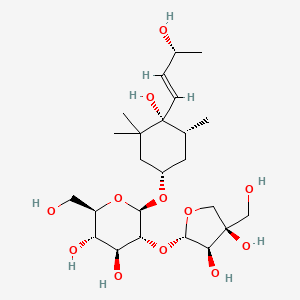
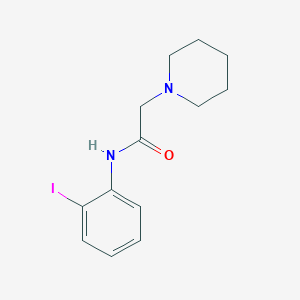

![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
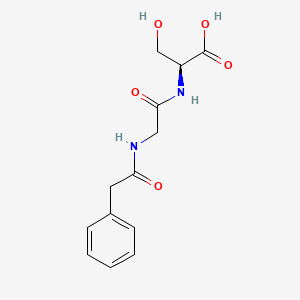
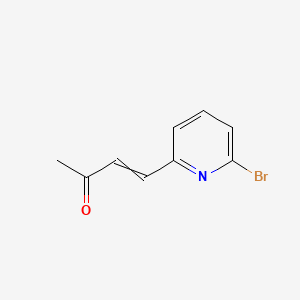
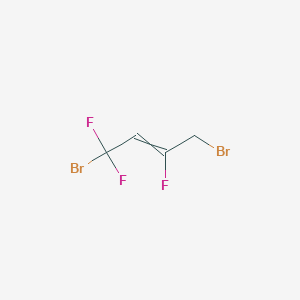
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)
![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
